molecular formula C17H23NO.HCl B029944 (+)-SK&F 10047 hydrochloride CAS No. 133005-41-1

(+)-SK&F 10047 hydrochloride

Cat. No. B029944
M. Wt: 293.8 g/mol
InChI Key: ZTGMHFIGNYXMJV-UYBBCXEVSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(+)-SK&F 10047 hydrochloride" involves complex chemical processes aimed at achieving specific molecular structures. These processes are designed to incorporate functional groups that confer the desired pharmacological properties. While specific synthesis pathways for "(+)-SK&F 10047 hydrochloride" are not detailed in the papers reviewed, related compounds such as SKF-525A have been synthesized through multi-step chemical reactions that involve careful selection of reagents and conditions to ensure the introduction of appropriate functional groups and achieve high yields (Dago et al., 2016).

Molecular Structure Analysis

The molecular structure of "(+)-SK&F 10047 hydrochloride" and related compounds is characterized by the presence of specific functional groups that are crucial for their pharmacological activity. For example, the crystal and molecular structure of SKF-525A, a related inhibitor, reveals polar and non-polar interactions that are essential for its activity. Such structures are determined using crystallography and are crucial for understanding how these compounds interact with their biological targets (Rossi et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving "(+)-SK&F 10047 hydrochloride" and similar compounds often result in the formation of complex mixtures. The reactivity and chemical properties of these compounds are influenced by their molecular structure, functional groups, and the presence of specific atoms or ions. Studies have shown that certain functional groups in these molecules can undergo specific chemical reactions, contributing to their pharmacological effects. The properties of these compounds in aqueous solutions, such as their interaction with other molecules and ions, are also of significant interest for understanding their behavior in biological systems (Florence, 1970).

Physical Properties Analysis

The physical properties of "(+)-SK&F 10047 hydrochloride," including solubility, melting point, and crystalline structure, are critical for its formulation and biological activity. The physical state and behavior of the compound under different conditions can significantly affect its pharmacological efficacy and interaction with biological targets. Studies on related compounds have provided insights into the factors that influence these physical properties, such as crystal structure and solvation effects (Takigawa et al., 1966).

Chemical Properties Analysis

The chemical properties of "(+)-SK&F 10047 hydrochloride," such as acidity, basicity, and reactivity towards other chemical entities, are fundamental to its pharmacological action. The interaction of the compound with receptors, enzymes, and other biological molecules is governed by these chemical properties, which determine its affinity, specificity, and overall biological activity. Research into similar compounds has shed light on how these chemical properties influence their pharmacological profiles and interactions within biological systems (Godzisz et al., 2003).

Scientific Research Applications

Organic Acid Applications in Oil and Gas Operations

Organic Acids for Stimulation Purposes

In another related study, the roles of organic acids in stimulation purposes are highlighted. The study reviews the advancements, technology, and challenges associated with organic acids in oil and gas operations. Similar to the previous research, this paper focuses on the use of organic acids like formic, acetic, citric, and lactic acids in stimulating operations. The acids are used for their ability to mitigate the limitations of hydrochloric acid in acidizing operations. The paper provides insights into various laboratory tests and field cases, exploring the kinetic behaviors of these acids and their applications in different operational contexts (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Safety And Hazards

If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . In case of skin contact, flush with copious amounts of water; remove contaminated clothing and shoes; call a physician . If swallowed, wash out mouth with copious amounts of water; call a physician .

properties

IUPAC Name

(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16?,17?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGMHFIGNYXMJV-UYBBCXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474678
Record name (+)-SK&F 10047 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-SK&F 10047 hydrochloride

CAS RN

133005-41-1
Record name (+)-SK&F 10047 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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